molecular formula C18H12N2O4S B2371465 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-95-4

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2371465
CAS No.: 477551-95-4
M. Wt: 352.36
InChI Key: IFBUXCFVDCPDHR-UHFFFAOYSA-N
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Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 5-methylfurfural with a suitable thioamide under basic conditions.

    Coupling with chromene: The thiazole derivative is then coupled with a chromene derivative through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chromene moiety can be reduced to form a dihydrochromene derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of furan, thiazole, and chromene moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from antimicrobial agents to materials science.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c1-10-6-7-15(24-10)13-9-25-18(19-13)20-17(22)12-8-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBUXCFVDCPDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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